molecular formula C17H19NO3 B2475607 3-(4-BOC-Aminophenyl)phenol CAS No. 1261916-66-8

3-(4-BOC-Aminophenyl)phenol

Cat. No.: B2475607
CAS No.: 1261916-66-8
M. Wt: 285.343
InChI Key: HGIGIXLZDXZDHL-UHFFFAOYSA-N
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Description

3-(4-BOC-Aminophenyl)phenol: is a chemical compound with the molecular formula C17H19NO3 . It is also known by its IUPAC name, 4-[(tert-butoxycarbonyl)amino]-3’-hydroxy-1,1’-biphenyl . This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-BOC-Aminophenyl)phenol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones

    Reduction: Aminophenols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry: 3-(4-BOC-Aminophenyl)phenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 3-(4-BOC-Aminophenyl)phenol depends on its specific application. In organic synthesis, the BOC group protects the amino group from unwanted reactions, allowing selective reactions to occur at other functional groups. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and properties of the compound .

Comparison with Similar Compounds

Uniqueness: 3-(4-BOC-Aminophenyl)phenol is unique due to the presence of the BOC protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

tert-butyl N-[4-(3-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-9-7-12(8-10-14)13-5-4-6-15(19)11-13/h4-11,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIGIXLZDXZDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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